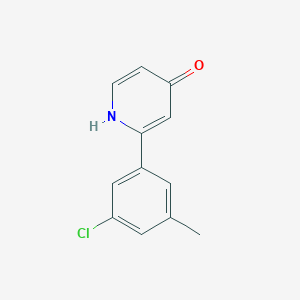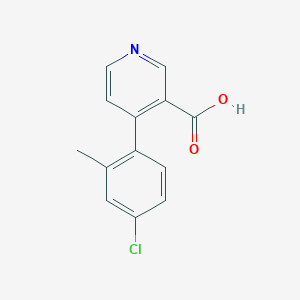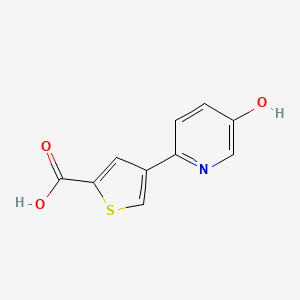
6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% (6-ACHP) is a synthetic organic compound, which has a wide range of applications in scientific research and laboratory experiments. 6-ACHP is a strong acid, with a pKa of 2.7, and is a white crystalline powder that is soluble in water and other organic solvents. 6-ACHP is a versatile compound that can be used in a variety of applications, such as for biochemical and physiological studies, as a reagent for organic synthesis, and for the synthesis of other compounds.
Applications De Recherche Scientifique
6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies, as a reagent for organic synthesis, and for the synthesis of other compounds. 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% has been used to study the mechanism of action of enzymes, as well as to study the effects of drugs on biochemical and physiological processes. 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% has also been used to study the structure and function of proteins, and to study the structure and function of DNA.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% is not fully understood, but it is believed to interact with proteins and enzymes by forming complexes with them. This interaction can affect the activity of the proteins and enzymes, and can also affect the structure and function of proteins and enzymes. 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% has also been found to interact with DNA, and this interaction can affect the expression of genes.
Biochemical and Physiological Effects
6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% has been found to inhibit the activity of enzymes involved in the synthesis of proteins and fatty acids, as well as the activity of enzymes involved in the metabolism of carbohydrates and lipids. 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% has also been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as the activity of enzymes involved in the metabolism of nucleic acids. 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% has also been found to inhibit the activity of enzymes involved in the synthesis of hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% in laboratory experiments include its stability, its low cost, and its availability. 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% is also relatively easy to synthesize and is non-toxic, making it safe to use in laboratory experiments. The main limitation of using 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% in laboratory experiments is that it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
The future directions for the use of 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% in scientific research and laboratory experiments include the development of new methods for the synthesis of 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95%, the development of new applications for 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95%, and the development of new methods for the study of the mechanism of action of 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95%. Additionally, further research into the biochemical and physiological effects of 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% could lead to the development of new drugs and treatments. Finally, further research into the structure and function of proteins and enzymes that interact with 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% could lead to a better understanding of the role of 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% in biochemical and physiological processes.
Méthodes De Synthèse
6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95% is typically synthesized from the reaction of 2-chloro-5-hydroxyphenylacetic acid with ammonium hydroxide. This reaction is carried out in an organic solvent at a temperature of 80-90°C for several hours. The reaction results in the formation of 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid, 95%, which is then isolated and purified by recrystallization.
Propriétés
IUPAC Name |
6-amino-3-(2-chloro-5-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-3-1-6(16)5-8(9)7-2-4-10(14)15-11(7)12(17)18/h1-5,16H,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOLIGNXZDMIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














